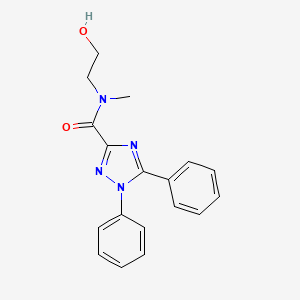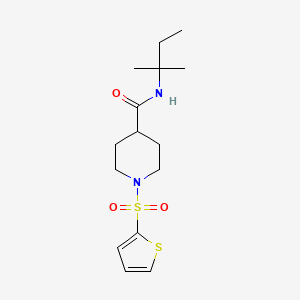![molecular formula C16H25N3OS B4677890 N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4677890.png)
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) channel. TRPV1 is a nonselective cation channel that is involved in the perception of pain, heat, and inflammation. The TRPV1 channel is expressed in sensory neurons, and its activation leads to the release of neuropeptides and neurotransmitters, resulting in pain and inflammation. A-967079 has been shown to be effective in reducing pain and inflammation in preclinical models, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea acts as a selective antagonist of the TRPV1 channel, which is involved in the perception of pain, heat, and inflammation. The TRPV1 channel is expressed in sensory neurons, and its activation leads to the release of neuropeptides and neurotransmitters, resulting in pain and inflammation. N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea blocks the activation of TRPV1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to be effective in reducing pain and inflammation in preclinical models. It has also been shown to be well-tolerated and safe in animal models. N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has no significant effects on body weight, food intake, or behavior. It does not affect blood pressure, heart rate, or respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a potent and selective antagonist of the TRPV1 channel. It has been shown to be effective in reducing pain and inflammation in preclinical models, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. However, N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in some experimental settings. It also has limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One direction is to further optimize the synthesis of N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea to improve its purity and yield. Another direction is to develop new analogs of N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea that have improved water solubility and bioavailability. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in preclinical models and in humans. Finally, N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in other fields, such as cancer research, as TRPV1 has been implicated in cancer cell proliferation and survival.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied in preclinical models of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to be effective in reducing thermal hyperalgesia and mechanical allodynia, which are common symptoms of pain.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-13-4-5-15(14(2)12-13)18-16(21)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOBQXHKBRVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4677808.png)
![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4677810.png)
![1-(diphenylmethyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B4677814.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4677830.png)
![1-(ethylsulfonyl)-N'-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4677846.png)
![1,5-dimethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4677852.png)


![N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4677866.png)
![9-methyl-3-[(5-nitro-2-thienyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4677872.png)
![5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4677873.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)
